Tetradecyl isocyanate
Overview
Description
Tetradecyl isocyanate, also known as 1-isocyanatotetradecane, is an organic compound with the molecular formula C15H29NO . It belongs to the class of isocyanates , which are widely used in various industrial applications.
Synthesis Analysis
Tetradecyl isocyanate can be synthesized through the reaction of tetradecylamine with phosgene or diphosgene . The reaction proceeds as follows:
[ \text{Tetradecylamine} + \text{Phosgene} \rightarrow \text{Tetradecyl isocyanate} + \text{HCl} ]
Molecular Structure Analysis
The molecular structure of tetradecyl isocyanate consists of a long hydrocarbon chain (tetradecyl group) attached to an isocyanate functional group (NCO). The isocyanate group imparts reactivity and plays a crucial role in its chemical properties.
Chemical Reactions Analysis
Tetradecyl isocyanate can participate in various chemical reactions, including addition reactions , hydrolysis , and polymerization . For example, it can react with alcohols to form urethane linkages .
Physical And Chemical Properties Analysis
- Molecular Weight : 239.40 g/mol
- Density : 0.869 g/mL at 25°C
- Boiling Point : 165-170°C at 1.4 mmHg
- Refractive Index : 1.446 (n20/D)
Scientific Research Applications
1. Alternative to Toxic Isocyanates in Cross-Linking
Tetradecyl isocyanate, like other isocyanates, has been studied for its potential as an alternative to toxic isocyanates in the cross-linking of hydroxyl-terminated pre-polymers. Research by Dossi et al. (2018) explored using triethyleneglycol diglycidyl ether (TEGDGE) as a non-toxic alternative for cross-linking hydroxyl-terminated polyols, with applications in producing thermally stable networks with low glass transition temperatures. This research underscores the ongoing efforts to find safer alternatives to conventional, toxic isocyanates in polymer chemistry (Dossi et al., 2018).
2. Use in Agrochemical Synthesis
Isocyanates, including tetradecyl isocyanate, have found extensive use as reactive intermediates in agrochemical syntheses. Lamberth (2021) discussed the role of organic isocyanates and isothiocyanates in the manufacture of agrochemicals. These compounds facilitate the installation of crucial carboxylic functions like carbamates, ureas, and semicarbazones, and are also used in constructing heterocycles such as tetrazolones, thiazoles, and uracils (Lamberth, 2021).
3. Development of Self-Healing Epoxy Materials
In the field of materials science, isocyanates including tetradecyl isocyanate are being explored for developing self-healing materials. Hillewaere et al. (2014) investigated the use of thiol-isocyanate chemistry for creating self-healing epoxy thermosets. This innovative approach has applications in creating materials with enhanced durability and longevity (Hillewaere et al., 2014).
4. Detection of Isocyanates in Air
Detecting isocyanates in the environment, particularly in air, is an important area of research. Ghosh et al. (2014) developed a fluorescent sensory polymer for the direct detection of isocyanates in air. This method is highly sensitive and can detect isocyanates at very low levels, highlighting the potential for monitoring environmental and occupational exposure to isocyanates (Ghosh et al., 2014).
Safety And Hazards
- Tetradecyl isocyanate is combustible and poses acute toxicity risks.
- It may cause skin and eye irritation.
- Proper protective equipment (gloves, eyeshields, dust mask) is essential during handling.
Future Directions
Further studies are needed to explore the full antimicrobial potential of tetradecyl isocyanate and its applicability as an alternative or supportive agent to common antibiotics.
Please note that this analysis is based on available literature, and further research may provide additional insights.
properties
IUPAC Name |
1-isocyanatotetradecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17/h2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMJMAQKBKGDQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392931 | |
Record name | Tetradecyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecyl isocyanate | |
CAS RN |
4877-14-9 | |
Record name | Tetradecyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetradecyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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